molecular formula C14H7F6N5O B608370 (Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole CAS No. 1388841-50-6

(Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

Katalognummer B608370
CAS-Nummer: 1388841-50-6
Molekulargewicht: 375.23
InChI-Schlüssel: LDFXTRYMMZGKIC-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a 1,2,4-triazole ring, a vinyl group, and a 1,3,4-oxadiazole ring. The presence of the 3,5-bis(trifluoromethyl)phenyl group suggests that the compound may have interesting electronic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The electron-withdrawing trifluoromethyl groups could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating nitrogen atoms in the triazole and oxadiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl groups could potentially increase its lipophilicity, which could influence its solubility and stability .

Wissenschaftliche Forschungsanwendungen

CRM1 Inhibitor

KPT-251 is known as a CRM1 Inhibitor . CRM1 (Chromosome Region Maintenance 1 Protein) is a protein that plays a crucial role in the nuclear export of proteins and RNAs. By inhibiting CRM1, KPT-251 can affect various cellular processes, potentially leading to therapeutic effects .

Antileukemic Activity

KPT-251 has demonstrated antileukemic activity against primary human CD19+ CLL (Chronic Lymphocytic Leukemia). It induces apoptosis even in the presence of stroma cells or other known CLL survival stimuli, while exhibiting little cytotoxicity toward CD56+ NK cells from healthy donors .

Prostate Cancer Treatment

KPT-251 has been tested in preclinical models for its effects on prostate cancer (PCa) metastatic potential . The results suggest that it could be a promising therapeutic agent for treating prostate cancer .

Neuroblastoma Treatment

Research has shown that KPT-251 and other XPO1 inhibitors have potential as a treatment for neuroblastoma , a common extracranial solid tumor in children . Inhibition of XPO1 suppressed neuroblastoma cell proliferation and induced cell apoptosis by nuclear accumulation of FOXO1 and RB1 due to the inhibition of the PI3K/AKT pathway .

Cell Cycle Arrest

KPT-251 can induce G0/G1 phase cell cycle arrest by activation of P53 function . This means it can halt the cell cycle in the G0/G1 phase, preventing the cell from entering the S phase where DNA replication occurs, thereby inhibiting cell proliferation .

Oral Bioavailability

KPT-251 is orally available in mice, which makes it a convenient option for in vivo studies . This property could potentially make it a more patient-friendly option for treatment, as it could be administered orally rather than intravenously .

Wirkmechanismus

The mechanism of action of this compound is not known without additional context. It could potentially act as a ligand for various receptors or enzymes, depending on its structure and functional groups .

Zukünftige Richtungen

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or materials .

Eigenschaften

IUPAC Name

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXTRYMMZGKIC-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.